{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(CYCLOPROPYL)METHANONE
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Overview
Description
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(CYCLOPROPYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a butylphenylsulfonyl group and a cyclopropylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(CYCLOPROPYL)METHANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Butylphenylsulfonyl Group: This step involves the reaction of the piperazine derivative with a butylphenylsulfonyl chloride under basic conditions.
Attachment of the Cyclopropylmethanone Moiety: The final step includes the reaction of the intermediate with cyclopropylmethanone under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(CYCLOPROPYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the cyclopropylmethanone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(CYCLOPROPYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(CYCLOPROPYL)METHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of microbial growth or modulation of neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE: Similar structure but with a tetrahydro-2-furanyl group instead of a cyclopropylmethanone moiety.
{4-[(4-TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO}(4-NITROPHENYL)METHANONE: Contains a tert-butyl group and a nitrophenyl group.
Uniqueness
The uniqueness of {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(CYCLOPROPYL)METHANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The cyclopropylmethanone moiety, in particular, may confer unique reactivity and stability compared to similar compounds .
Properties
IUPAC Name |
[4-(4-butylphenyl)sulfonylpiperazin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-2-3-4-15-5-9-17(10-6-15)24(22,23)20-13-11-19(12-14-20)18(21)16-7-8-16/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJFVWWJRFBGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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